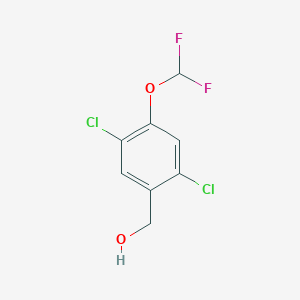

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[2,5-dichloro-4-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-2,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPKABSRSMTWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves several key steps requiring precise control over reaction conditions like temperature and pressure to achieve optimal yields. Advanced purification techniques such as recrystallization and chromatography are often employed to isolate the product from impurities.

Methods for Preparing Dichlorobenzyl Alcohol

One method involves reacting 2,4-dichlorobenzyl chloride in a two-stage reaction with a water-soluble salt of acetic acid in the presence of a phase transfer catalyst, followed by hydrolysis with a strong base. This method can prevent the production of by-products, such as bis-2,4-dichlorobenzyl ether, and achieve a high yield of the desired product.

Two-Stage Process for Preparing 2,4-Dichlorobenzyl Alcohol from 2,4-Dichlorobenzyl Chloride

- React 2,4-dichlorobenzyl chloride with an aqueous solution of a water-soluble salt of acetic acid in the presence of a phase transfer catalyst to produce the 2,4-dichlorobenzyl ester of acetic acid.

- Hydrolyze the 2,4-dichlorobenzyl ester with a strong base to yield 2,4-dichlorobenzyl alcohol.

For example, 2,4-Dichlorobenzyl chloride (100 g) was added to a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulfate (2 g) in water. The mixture was heated under reflux with stirring for 25 hours. Aqueous sodium hydroxide (50 ml, of 70% w/v solution) was added and the refluxing continued for 30 minutes. The mixture was cooled, and the solid collected by filtration, washed with water, and dried in vacuo to give 2,4-dichlorobenzyl alcohol, having a purity of 99.3%, in a yield of 94.6%.

Hydrolysis of Benzyl Chloride

Benzyl alcohol can be prepared by the hydrolysis of benzyl chloride with water in a molar ratio of 1:10 to 1:70 at 80° to 180°C, with intensive mixing and without adding a water-soluble auxiliary. The reaction is stopped when the conversion is incomplete, and the reaction mixture is worked up. This process can yield >90 to about 96% of benzyl chloride.

Reaction Conditions

Optimal temperatures and pressures are crucial for controlling the reaction and achieving higher yields. The reaction can be carried out at a temperature range from 25° to 90°C, with a reaction time of 5 to 10 hours.

Use of Phase Transfer Catalysts

Phase transfer catalysts, such as tetrabutylammonium hydrogen sulfate or tetrabutylammonium iodide, can be used to facilitate the reaction.

Purification Techniques

Advanced purification techniques, including recrystallization and chromatography, are used to isolate the product from impurities.

Chemical Reactions

This compound can undergo several types of chemical reactions due to its structural features.

Applications

This compound has potential applications in drug development and synthetic chemistry due to its unique chemical properties. The presence of electron-withdrawing groups makes it a candidate for interacting with biological targets, which could lead to the development of new therapeutic agents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Esterification: Acid chlorides or carboxylic acids in the presence of a catalyst like sulfuric acid (H2SO4) or pyridine.

Major Products:

Oxidation: 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.

Substitution: Various substituted benzyl alcohol derivatives.

Esterification: Esters of this compound.

Scientific Research Applications

Chemistry

- Intermediate for Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's unique functional groups allow for various chemical transformations, making it a valuable building block for further chemical synthesis.

Biology

- Biological Activity : Research indicates that 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol exhibits significant antimicrobial and antifungal properties. Studies have shown that it can disrupt microbial cell membranes, leading to cell lysis and death, which highlights its potential as a new antimicrobial agent.

Medicine

- Drug Development : The compound is being explored as a lead compound in drug discovery due to its ability to interact with specific enzymes or receptors. Its structural features may enhance its binding affinity, making it a candidate for developing therapeutics targeting various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | High | Enzyme inhibition; membrane disruption | Low to moderate |

| Benzyl Alcohol | Moderate | Solvent action; weak antibacterial effect | Moderate |

| 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol | Notable | Similar to above | Moderate |

Study on Antimicrobial Efficacy

Research has demonstrated that this compound exhibits high efficacy against various bacterial strains. The mechanism revealed that the compound interacts with microbial cell membranes, disrupting their integrity and leading to cell lysis.

Toxicological Studies

Preliminary toxicological studies indicate that this compound has a low to moderate toxicity profile, suggesting it may be suitable for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and proteins that have active sites for alcohols.

Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,5-dichloro-4-(difluoromethoxy)benzyl alcohol with key analogs, focusing on substituent patterns, physicochemical properties, and inferred reactivity.

Substituent Patterns and Molecular Properties

| Compound Name | CAS RN | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Not provided | 2-Cl, 5-Cl, 4-O-CF₂, -CH₂OH | C₈H₆Cl₂F₂O₂ | ~263.04* |

| 2,5-Dichlorobenzyl alcohol | 13290-74-9 | 2-Cl, 5-Cl, -CH₂OH | C₇H₆Cl₂O | 191.03 |

| 2,4-Dichlorobenzyl alcohol | Not provided | 2-Cl, 4-Cl, -CH₂OH | C₇H₆Cl₂O | 191.03 |

| 3,4-Dichlorobenzyl alcohol | 1777-82-8 | 3-Cl, 4-Cl, -CH₂OH | C₇H₆Cl₂O | 191.03 |

| 2,6-Difluoro-4-hydroxybenzyl alcohol | 438049-36-6 | 2-F, 6-F, 4-OH, -CH₂OH | C₇H₆F₂O₂ | 160.12 |

| 2,4-Difluorobenzyl alcohol | 56456-47-4 | 2-F, 4-F, -CH₂OH | C₇H₆F₂O | 144.12 |

*Calculated based on molecular formula.

Key Observations:

- Halogen Type and Position: The target compound combines chlorine (electron-withdrawing) and difluoromethoxy (strongly electronegative) groups, creating a distinct electronic profile compared to dichloro- or difluoro-only analogs. This may enhance stability against metabolic oxidation compared to methoxy (-OCH₃) groups .

Biological Activity

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, providing insights from various studies, case reports, and relevant data tables.

- Molecular Formula : C₉H₈Cl₂F₂O₂

- Molecular Weight : 241.06 g/mol

- Structure : The compound features a benzyl alcohol structure with dichloro and difluoromethoxy substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32 to 128 µg/mL.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values around 25 µM after 48 hours of exposure .

The proposed mechanism for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic processes. The presence of halogen substituents is believed to enhance lipophilicity, allowing better penetration into cell membranes .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- : Supports the potential use of this compound as an antimicrobial agent in clinical settings.

-

Case Study on Cytotoxicity :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : Notable reduction in viability observed in treated MCF-7 cells compared to control.

- : Suggests potential for development as an anticancer therapeutic.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 25 | 48 |

| HeLa | 30 | 48 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

- Methodology : Begin with halogenation of the benzene ring using Cl2 in the presence of FeCl3 as a catalyst to introduce chlorine at positions 2 and 4. For the difluoromethoxy group, employ a nucleophilic substitution reaction using sodium difluoromethoxide (NaOCHF2) under anhydrous conditions. Final reduction of the benzaldehyde intermediate to the alcohol can be achieved with NaBH4 or LiAlH4 in tetrahydrofuran (THF).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess Cl2 for complete dihalogenation) and temperature (40–60°C for fluoromethylation). Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and OCHF2 groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C8H6Cl2F2O2, expected ~253 g/mol).

- HPLC : Purity >98% using a C18 column with acetonitrile/water mobile phase.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane, hexane). Likely low water solubility due to hydrophobic Cl and CHF2 groups; higher solubility in DMSO or DMF.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidation to benzaldehyde). Store under inert gas (N2) at –20°C to prevent hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., ortho/para to Cl).

- Applications : Predict regioselectivity in SNAr reactions with amines or thiols. Validate with experimental kinetic studies (e.g., reaction rates with aniline derivatives) .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzyl alcohol derivatives?

- Case Study : If antimicrobial assays show variability, standardize protocols (e.g., MIC testing per CLSI guidelines).

- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate substituent effects (Cl, CHF2) with activity. Cross-reference with cytotoxicity data (e.g., MTT assays) to rule out false positives .

Q. How can in vitro metabolic pathways of this compound be elucidated using LC-MS/MS?

- Experimental Design : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Quench reactions at timed intervals (0–120 min) with acetonitrile.

- Metabolite Identification : Use Q-TOF MS/MS to detect phase I (oxidation, dehalogenation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.